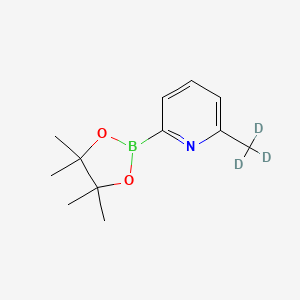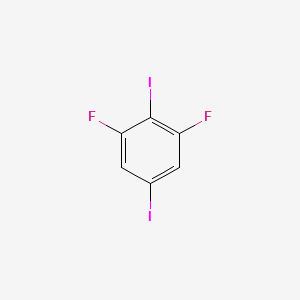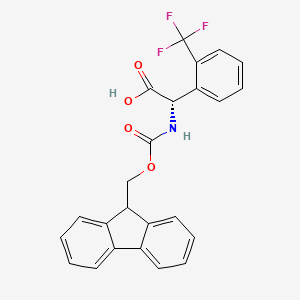
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and an amino acid backbone. This compound is often used in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc chloride in the presence of a base like triethylamine.
Formation of the Trifluoromethyl Phenyl Acetic Acid:
Coupling Reaction: The protected amino acid is then coupled with the trifluoromethyl phenyl acetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino acid backbone.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stable Fmoc protecting group.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action for (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is later removed under mild basic conditions. The trifluoromethyl group can influence the compound’s reactivity and stability through electron-withdrawing effects.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-phenylacetic acid: Lacks the trifluoromethyl group.
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific applications.
属性
分子式 |
C24H18F3NO4 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1 |
InChI 键 |
DMTFGKGIANTPRI-NRFANRHFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


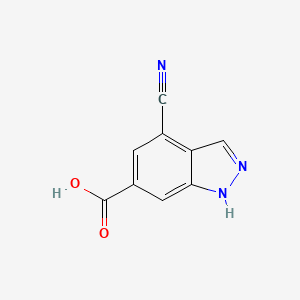
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
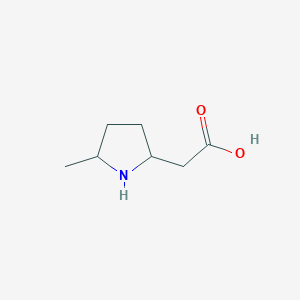
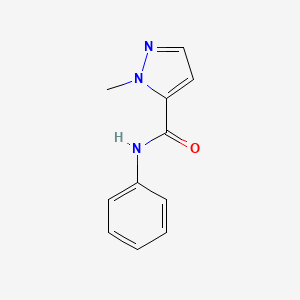
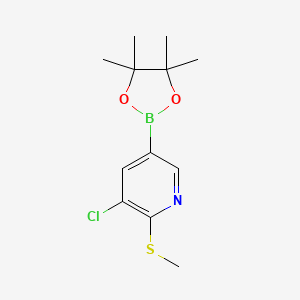
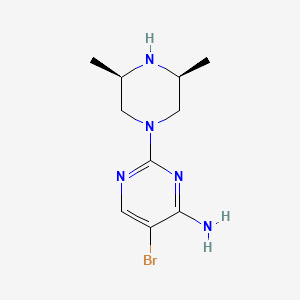
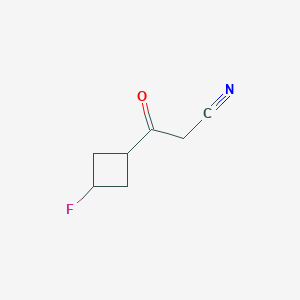
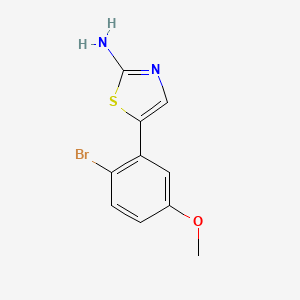
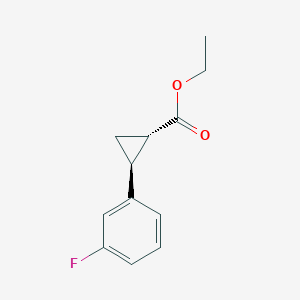
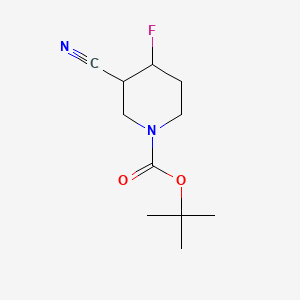
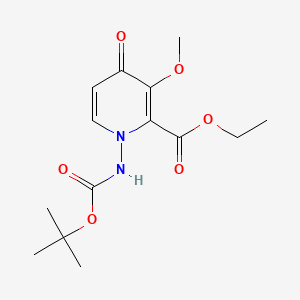
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
